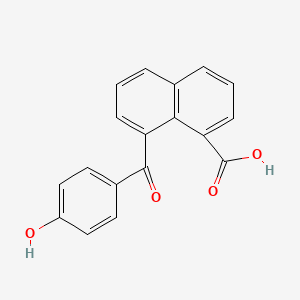![molecular formula C12H8Cl2O3 B14738926 [(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid CAS No. 5466-48-8](/img/structure/B14738926.png)
[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid is an organic compound with the molecular formula C12H8Cl2O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two chlorine atoms and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid typically involves the reaction of 2,4-dichloronaphthalene with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of chloroacetic acid displaces a chlorine atom on the naphthalene ring. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The chlorine atoms on the naphthalene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or electrophiles like bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydro derivatives of the original compound.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of [(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Naphthalene-1-acetic acid: Another naphthalene derivative with different functional groups.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different aromatic core.
Uniqueness
[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid is unique due to its specific combination of chlorine atoms and naphthalene structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
5466-48-8 |
|---|---|
Molecular Formula |
C12H8Cl2O3 |
Molecular Weight |
271.09 g/mol |
IUPAC Name |
2-(2,4-dichloronaphthalen-1-yl)oxyacetic acid |
InChI |
InChI=1S/C12H8Cl2O3/c13-9-5-10(14)12(17-6-11(15)16)8-4-2-1-3-7(8)9/h1-5H,6H2,(H,15,16) |
InChI Key |
CVODGKYLCCQHCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2OCC(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



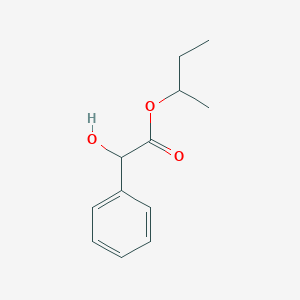

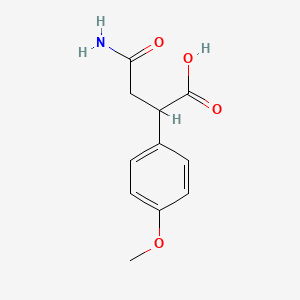
![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)
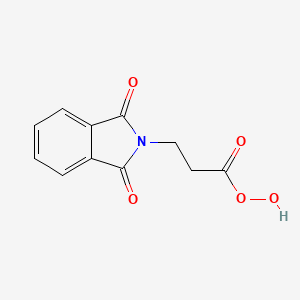

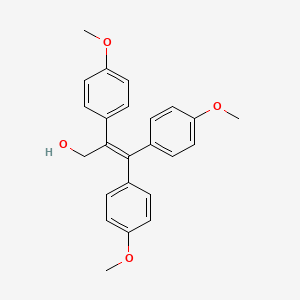
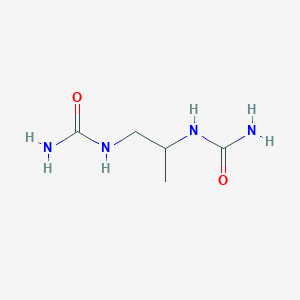
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
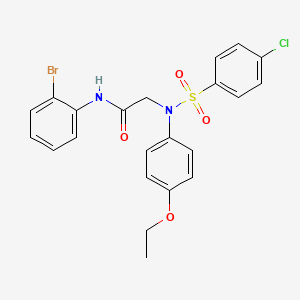
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
